Azetidin-3-ylideneacetic acid hydrochloride

Overview

Description

Synthesis Analysis

The synthesis of azetidin-3-ylideneacetic acid hydrochloride involves several steps. The starting (N-Boc-azetidin-3-ylidene)acetate is obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles to yield the target functionalised 3-substituted 3-(acetoxymethyl)azetidines .Molecular Structure Analysis

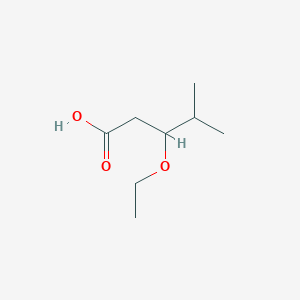

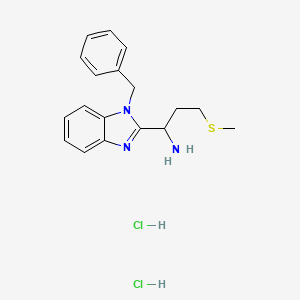

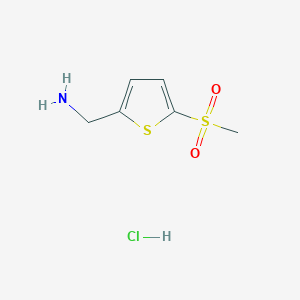

Azetidin-3-ylideneacetic acid hydrochloride is a derivative of azetidine, which is a four-membered heterocyclic ring that contains nitrogen. The reactivity of azetidines is driven by a considerable ring strain, while at the same the ring is significantly more stable than that of related aziridines .Physical And Chemical Properties Analysis

Azetidin-3-ylideneacetic acid hydrochloride is a white to off-white powder. It has a molecular weight of 153.57 g/mol. More detailed physical and chemical properties are not available in the search results.Scientific Research Applications

Synthesis of Heterocyclic Amino Acid Derivatives

Azetidine derivatives are pivotal in the synthesis of new heterocyclic amino acid derivatives. These compounds are synthesized through reactions like the aza-Michael addition with NH-heterocycles, leading to functionalized azetidines with potential biological activities .

Peptidomimetic Chemistry

The azetidine moiety serves as an amino acid surrogate, which is significant in peptidomimetic chemistry. This field involves the design of small peptides that mimic the structure and function of larger peptides, potentially leading to new therapeutic agents .

Nucleic Acid Chemistry

Azetidines are considered in nucleic acid chemistry for their potential to form stable nucleic acid analogs. These analogs can be used to study the structure and function of nucleic acids or as therapeutic agents .

Catalytic Processes

Azetidine derivatives are used in various catalytic processes, including Henry, Suzuki, Sonogashira, and Michael additions. Their reactivity can be harnessed to facilitate these reactions, which are fundamental in organic synthesis .

Ring-Opening and Expansion Reactions

Due to the inherent strain in the azetidine ring, these compounds are excellent candidates for ring-opening and expansion reactions. This property is exploited in synthetic chemistry to create a variety of complex molecules .

Pharmaceutical Applications

Azetidine derivatives, such as (Azetidin-3-yl)acetic acid, can act as structural analogs for neurotransmitters like GABA. They are used in the preparation of pharmaceutically active agents, including allosteric modulators of GABA_A receptors, which are important in the treatment of neurological disorders .

Safety and Hazards

The safety data sheet for azetidine hydrochloride, a related compound, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area . In case of skin contact, it is advised to wash with plenty of soap and water . If in eyes, rinse cautiously with water for several minutes . If inhaled, remove the victim to fresh air and keep at rest in a position comfortable for breathing .

Future Directions

Azetidines represent one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry . Recent advances in the chemistry and reactivity of azetidines have been reported, with a focus on the most recent advances, trends, and future directions . The synthesis and diversification of novel heterocyclic amino acid derivatives were achieved through the Suzuki–Miyaura cross-coupling from the corresponding brominated pyrazole–azetidine hybrid with boronic acids .

Mechanism of Action

Target of Action

Azetidin-3-ylideneacetic acid hydrochloride is a type of heterocyclic amino acid derivative It’s known that azetidine derivatives are used for a wide variety of natural and synthetic products exhibiting a variety of biological activities .

Mode of Action

It’s known that azetidine derivatives can interact with various biological targets due to their structural similarity to natural amino acids .

Biochemical Pathways

Azetidin-3-ylideneacetic acid hydrochloride may be involved in various biochemical pathways due to its structural similarity to natural amino acids . .

Result of Action

Given its structural similarity to natural amino acids, it may have various biological activities .

properties

IUPAC Name |

2-(azetidin-3-ylidene)acetic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO2.ClH/c7-5(8)1-4-2-6-3-4;/h1,6H,2-3H2,(H,7,8);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GANSCQPIXFWNGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=CC(=O)O)CN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Azetidin-3-ylideneacetic acid hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[6-(Tert-butoxy)pyridin-2-yl]propanoic acid](/img/structure/B1378116.png)

![1-[2-(Dimethylamino)-4-fluorophenyl]ethan-1-one](/img/structure/B1378120.png)

![5'-Bromo-1',2'-dihydrospiro[cyclopentane-1,3'-indole] hydrochloride](/img/structure/B1378133.png)